molecular formula C13H13BrO3 B1599649 2-Bromo-1,4,5-trimethoxynaphthalene CAS No. 107941-22-0

2-Bromo-1,4,5-trimethoxynaphthalene

Cat. No.: B1599649
CAS No.: 107941-22-0
M. Wt: 297.14 g/mol
InChI Key: AUILEPZSHAIIKS-UHFFFAOYSA-N
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Description

2-Bromo-1,4,5-trimethoxynaphthalene (C₁₃H₁₃BrO₃) is a brominated naphthalene derivative substituted with three methoxy groups at the 1, 4, and 5 positions. It is synthesized via reductive methylation of 2-bromo-5-methoxy-1,4-naphthoquinone (99) using sodium dithionite (Na₂S₂O₄), tetrabutylammonium iodide (TBAI), and potassium hydroxide (KOH), followed by methylation with dimethyl sulfate (Me₂SO₄) in tetrahydrofuran (THF) . The reaction proceeds under argon with a yield of 75%, and the product is purified via silica gel chromatography . Its structural confirmation relies on spectroscopic

  • ¹H NMR: Resonances for methoxy groups (δ 3.8–4.0 ppm) and aromatic protons.
  • ¹³C NMR: Signals for quaternary carbons (e.g., C-Br) and methoxy-attached carbons.
  • IR: Stretching vibrations for C-O (methoxy) and C-Br bonds .

The compound serves as a precursor for synthesizing boronic acids (e.g., (1,4,5-trimethoxynaphthalen-2-yl)boronic acid) via lithiation-borylation and participates in Suzuki-Miyaura cross-coupling reactions to form biaryl derivatives .

Properties

CAS No.

107941-22-0

Molecular Formula

C13H13BrO3

Molecular Weight

297.14 g/mol

IUPAC Name

2-bromo-1,4,5-trimethoxynaphthalene

InChI

InChI=1S/C13H13BrO3/c1-15-10-6-4-5-8-12(10)11(16-2)7-9(14)13(8)17-3/h4-7H,1-3H3

InChI Key

AUILEPZSHAIIKS-UHFFFAOYSA-N

SMILES

COC1=CC=CC2=C1C(=CC(=C2OC)Br)OC

Canonical SMILES

COC1=CC=CC2=C1C(=CC(=C2OC)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4,5-trimethoxynaphthalene typically involves the bromination of 1,4,5-trimethoxynaphthalene. This can be achieved using brominating agents such as N-bromosuccinimide (NBS) under specific reaction conditions . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of brominating agents.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4,5-trimethoxynaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy groups can be oxidized under specific conditions to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the methoxy groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of de-brominated or partially reduced products.

Scientific Research Applications

2-Bromo-1,4,5-trimethoxynaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,4,5-trimethoxynaphthalene involves its interaction with various molecular targets. The compound’s bromine and methoxy groups play a crucial role in its reactivity. It can act as an electrophile in substitution reactions and as an oxidizing or reducing agent in redox reactions. The exact molecular pathways depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares 2-bromo-1,4,5-trimethoxynaphthalene with structurally related brominated aromatic compounds:

Compound Name Substituents Key Properties/Applications References
This compound 1-, 4-, 5-OCH₃; 2-Br Cross-coupling precursor, boronic acid synthesis
2-Bromo-1,3-dimethylbenzene (1b) 1-, 3-CH₃; 2-Br Low water solubility (0.10 mmol/L); GABA receptor inactivity
2-Bromo-5-methoxy-1,3-dimethylbenzene (1h) 5-OCH₃; 1-, 3-CH₃; 2-Br Pd-catalyzed borylation; intermediate in drug synthesis
2-Bromo-1,3,5-trimethylbenzene (1c) 1-, 3-, 5-CH₃; 2-Br Steric hindrance limits reactivity in coupling
2-Bromo-1,3-dimethoxybenzene (1q) 1-, 3-OCH₃; 2-Br Electron-rich; enhanced coupling efficiency

Pharmacological and Physicochemical Properties

  • GABAA Receptor Modulation : Brominated aromatics like 2-bromo-1,3-dimethylbenzene lack receptor efficacy due to low solubility, whereas fluoro analogs (e.g., 2-fluoro-1,3-dimethylbenzene, solubility 0.46 mmol/L) exhibit activity . This highlights the role of substituents in bioavailability.
  • Thermal Stability : Methoxy groups in this compound may reduce thermal stability compared to methylated analogs, as observed in differential melting points of related compounds (e.g., 110: m.p. 54–56°C) .

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